Altertoxin I is a natural product found in Alternaria cassiae, Sonneratia alba, and other organisms with data available.
Altertoxin-1 is an altertoxin, which is a mycotoxin of Alternaria fungi. Altertoxins are important contaminants in cereals, vegetables, and fruits, as well as in the ground, on wood or walls. Studies have shown altertoxins to be toxic, genotoxic, mutagenic, and carcinogenic. In particular, they have been associated with esophageal cancer in humans. (A2977, A2979)
Altertoxin I
CAS No.: 56258-32-3
Cat. No.: VC21336876
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56258-32-3 |
---|---|
Molecular Formula | C20H16O6 |
Molecular Weight | 352.3 g/mol |
IUPAC Name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione |
Standard InChI | InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 |
Standard InChI Key | GJIALGLHOBXNAT-KPOBHBOGSA-N |
Isomeric SMILES | C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O |
Canonical SMILES | C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O |
Introduction
Chemical Properties and Detection Methods
Chemical Structure and Characteristics
Altertoxin I possesses a perylenequinone structure that contributes to its biological activities and stability . The compound's reactive functional groups play a significant role in its interaction with cellular components, potentially explaining its cytotoxic and genotoxic properties. The unique structural features of ATX-I distinguish it from other Alternaria toxins and influence its chemical behavior in different environmental and biological conditions.
Analytical Detection Techniques
The development of reliable analytical methods for ATX-I detection has been crucial for studying its occurrence in food samples and for toxicological research. Recent advances include the use of stable isotope dilution assays (SIDA) with isotopically labeled standards, which has significantly improved the accuracy of ATX-I quantification in complex matrices . One notable approach involves the biosynthesis of carbon-13 labeled ATX-I for use as an internal standard in mass spectrometric analysis, providing enhanced sensitivity and specificity in detection methods .
Stable Isotope Labeling for Improved Analysis
Research has demonstrated the successful biosynthesis of carbon-13 labeled ATX-I for analytical purposes. The labeled compound exhibits a characteristic isotope distribution pattern that facilitates its use in quantitative analysis . This approach addresses the analytical challenges associated with ATX-I detection in complex food matrices and provides a valuable tool for exposure assessment studies.
Isotopologue | Relative Abundance | Mass Shift |
---|---|---|
[¹³C₂₀]ATX-I | 100% | +20 Da |
[¹³C₁₈]ATX-I | 40% | +18 Da |
Table 1: Isotope distribution of synthesized [¹³C]labeled ATX-I showing the relative abundance of different isotopologues used in analytical standards .
Biological Activity and Toxicological Profile
Cytotoxicity
Early studies established the cytotoxic potential of ATX-I against cancer cell lines, although with lower potency compared to other Alternaria toxins. Research has shown that ATX-I exhibits cytotoxicity against the cervical cancer cell line HeLa with a median inhibitory dose of cell growth (IhD₅₀) of 20 μg/mL . This cytotoxicity value is significantly higher than that reported for Altertoxin II (0.5 μg/mL) but lower than tenuazonic acid (>40 μg/mL), indicating moderate cytotoxic potency within the Alternaria toxin family . More recent research has continued to investigate the cytotoxic effects of ATX-I on various cell lines to better understand its mechanisms of action and potential health implications.
Mutagenicity and Genotoxicity
ATX-I has demonstrated mutagenic properties, albeit at lower potency compared to other Alternaria toxins. Studies with Salmonella typhimurium TA100 have reported a mutagenic potency of less than 0.03 revertants per pmol for ATX-I, which is substantially lower than the values observed for ATX-III (0.7 revertants per pmol) and ATX-II (0.5 revertants per pmol) . This suggests that structural differences among these related compounds significantly influence their mutagenic potential, with ATX-I being less mutagenic than its structural analogs .
Immunomodulatory Effects
Recent research has revealed important immunomodulatory properties of ATX-I. In a 2024 study, ATX-I was found to suppress the lipopolysaccharide (LPS)-mediated NF-κB pathway activation in THP1-Lucia™ monocytes at concentrations of 1 μM or higher . This finding is significant as the NF-κB pathway plays a crucial role in regulating immune responses, inflammation, cell survival, and proliferation . The immunosuppressive effect of ATX-I suggests potential implications for host defense mechanisms against pathogens and immune system function upon exposure to this mycotoxin.
Endocrine Disruption Activity
An important aspect of ATX-I toxicity is its ability to interfere with hormone signaling. Research has demonstrated that ATX-I possesses antiestrogenic properties, as evidenced by its ability to suppress estrogen-dependent expression of alkaline phosphatase enzyme activity in Ishikawa cells . This effect was observed at concentrations of 2 μM or higher, where ATX-I significantly reduced alkaline phosphatase activity to 90.4 ± 7.4% (p < 0.05) at 2 μM and to 86.4 ± 3.3% (p < 0.01) at 10 μM compared to estrogen (E2) treatment alone . Importantly, these effects occurred without accompanying cytotoxicity, confirming the specific antiestrogenic activity of ATX-I rather than a general toxic effect on cellular viability .
Concentration (μM) | AlP Activity (% of E2 control) | Statistical Significance | Cell Viability (%) |
---|---|---|---|
0.0002 | ~100 | Not significant | ~100 |
0.002 | ~100 | Not significant | ~100 |
0.02 | ~100 | Not significant | ~100 |
0.2 | ~100 | Not significant | ~100 |
2 | 90.4 ± 7.4 | p < 0.05 | ~100 |
10 | 86.4 ± 3.3 | p < 0.01 | ~100 |
Table 2: Effect of ATX-I on estrogen-dependent alkaline phosphatase (AlP) activity and cell viability in Ishikawa cells, demonstrating antiestrogenic activity at higher concentrations without cytotoxicity .
In Vivo Toxicity Studies
Comprehensive 28-Day Toxicity Study in Rats
A groundbreaking 2022 study employed a novel 28-day multiendpoint assessment to evaluate the general toxicity and genotoxicity of ATX-I in male Sprague-Dawley rats . This comprehensive approach combined multiple genotoxicity endpoints (Pig-a assay, micronucleus test, and comet assay) to provide a thorough assessment of ATX-I's in vivo effects . The study design involved five groups of six rats each, including a positive control group (N-ethyl-N-nitrosourea), two solvent control groups (PBS and corn oil), and two ATX-I treatment groups receiving either low dose (1.10 μg/kg body weight/day) or high dose (5.51 μg/kg body weight/day) administration for 28 consecutive days via oral gavage .
Histopathological Effects
Treatment Group | Dose (μg/kg bw/day) | Liver Damage | Kidney Damage | Spleen Damage | Hematological Changes | Biochemical Changes |
---|---|---|---|---|---|---|
Low-dose ATX-I | 1.10 | Observed | Observed | Observed | Not significant | Not significant |
High-dose ATX-I | 5.51 | Observed | Observed | Observed | Not significant | Not significant |
Comparative Toxicity Within Alternaria Mycotoxins
Relative Potency Among Alternaria Toxins
When compared to other Alternaria mycotoxins, ATX-I shows a distinct toxicological profile. Research has revealed that ATX-I's cytotoxicity (IhD₅₀ of 20 μg/mL) is less potent than Altertoxin II (IhD₅₀ of 0.5 μg/mL) but more potent than tenuazonic acid (IhD₅₀ > 40 μg/mL) . Similarly, the mutagenic potential of ATX-I (<0.03 revertants per pmol) is substantially lower than that of ATX-III (0.7 revertants per pmol) and ATX-II (0.5 revertants per pmol) . This comparative analysis highlights the importance of assessing each Alternaria toxin individually rather than assuming similar toxicity profiles within this mycotoxin family.
Immunomodulatory Activity Comparison
A recent study investigating the immunomodulatory effects of various Alternaria mycotoxins found that ATX-I and alterperylenol (ALTP) both suppressed LPS-mediated NF-κB pathway activation at concentrations of 1 μM or higher . In contrast, alternariol (AOH) showed minimal contribution to this effect, while tenuazonic acid (TeA) demonstrated no effect on the NF-κB pathway up to concentrations of 250 μM . These findings suggest that the perylenequinone derivatives like ATX-I and ALTP possess more potent immunosuppressive properties compared to other structural classes of Alternaria toxins.
Mycotoxin | Immunosuppressive Effect (NF-κB pathway) | Minimum Active Concentration | Antiestrogenic Effect | Minimum Active Concentration |
---|---|---|---|---|
ATX-I | Significant suppression | ≥ 1 μM | Moderate | ≥ 2 μM |
ALTP | Significant suppression | ≥ 1 μM | Strong | ≥ 0.4 μM |
AOH | Minimal effect | Not determined | Known estrogenic | Not determined |
TeA | No effect up to 250 μM | Not active | Not determined | Not determined |
Table 4: Comparative analysis of immunomodulatory and endocrine-disrupting properties of selected Alternaria mycotoxins, highlighting the relative potency of ATX-I .
Public Health Implications and Risk Assessment
Combined Effects of Mycotoxin Mixtures
An important consideration in risk assessment is that ATX-I rarely occurs in isolation in food samples. Rather, it is typically found as part of a complex mixture of Alternaria and potentially other fungal mycotoxins . Research has begun to address this reality by investigating the effects of complex Alternaria mycotoxin extracts containing multiple toxins, including ATX-I, alternariol, tenuazonic acid, and alterperylenol . These studies suggest that the combined effects of mycotoxin mixtures may differ from those of individual compounds, highlighting the importance of considering mixture toxicity in risk assessment.
Challenges in Risk Assessment
Several factors complicate the risk assessment of ATX-I, including limited occurrence data, analytical challenges in detecting low concentrations in complex food matrices, and incomplete understanding of its toxicokinetics and chronic toxicity. Additionally, the potential for synergistic or antagonistic interactions with other mycotoxins creates further complexity in evaluating the health risks associated with dietary exposure to ATX-I . These challenges underscore the need for continued research to fill critical knowledge gaps and to develop appropriate risk management strategies.
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